

Mass Fragmentation Patterns of 9-Angeloylretronecine Standards

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Compound of Interest

Compound Name: 9-Angeloylretronecine

CAS No.: 6922-62-9

Cat. No.: B12747383

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Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Executive Summary: The Structural Context

9-Angeloylretronecine is a monoester PA derived from the necine base retronecine esterified at the C-9 position with angelic acid ((Z)-2-methylbut-2-enoic acid).

Accurate identification is critical because PAs exhibit varying degrees of hepatotoxicity based on their esterification patterns. This guide compares **9-Angeloylretronecine** against its primary analytical challenges: its trans-isomer (9-Tigloylretronecine) and positional isomers (7-Angeloylretronecine).

Key Performance Indicators (MS/MS)

Feature	9-Angeloylretronecine Specification
Precursor Ion	[M+H] ⁺ m/z 238
Retention Time	Distinct from Tigloyl- isomer (requires C18/PFP selectivity)
Key Neutral Loss	100 Da (Angelic Acid)
Diagnostic Ions	m/z 138 (Base Peak), 120, 94, 156
Ionization Mode	ESI (+)

Technical Deep Dive: Fragmentation Mechanics

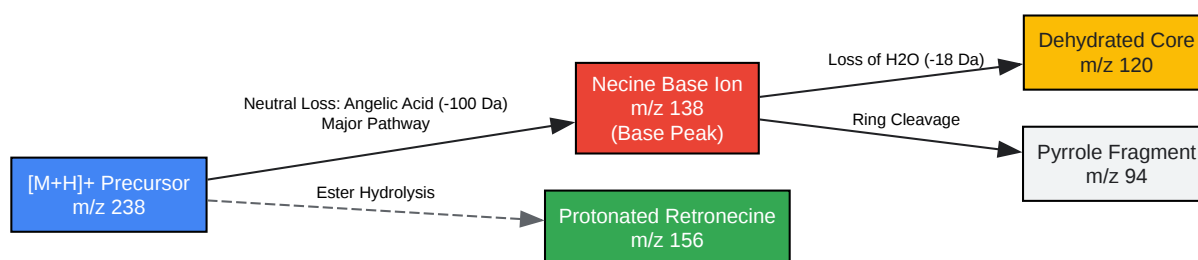
The fragmentation of **9-Angeloylretronecine** under Collision-Induced Dissociation (CID) follows a predictable pathway driven by the instability of the ester bond and the robust nature of the pyrrolizidine core.

The Fragmentation Pathway

- Precursor Selection (m/z 238): The protonated molecule [M+H]⁺ is selected.
- Primary Cleavage (The Ester Loss): The most energetically favorable pathway is the cleavage of the C9-ester bond. This results in the neutral loss of Angelic Acid (100 Da).
 - Mechanism:[2] Charge-remote fragmentation or proton transfer leads to the elimination of the acid, leaving the retronecine core.
 - Result: Formation of the characteristic necine base ion at m/z 138.
- Secondary Fragmentation (Dehydration): The m/z 138 ion (hydroxypyrrolizidine) undergoes rapid dehydration (loss of H₂O, 18 Da).
 - Result: Formation of the ion at m/z 120.[1][2][3]
- Diagnostic C9 Markers:

- m/z 94: A characteristic fragment of the pyrrole ring system, often observed in C9-monoesters.
- m/z 156: Protonated retronecine ($[\text{Retronecine}+\text{H}]^+$). While m/z 138 is usually the base peak, the presence of m/z 156 helps distinguish C9-monoesters from other PA types where this ion may be absent or of different abundance.[1]

Visualization of Signaling Pathways (Graphviz)



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Caption: CID fragmentation pathway of **9-Angeloylretronecine** showing primary loss of angelic acid and subsequent core degradation.

Comparative Analysis: Isomer Differentiation

Differentiation of **9-Angeloylretronecine** from its isomers is the primary challenge in PA analysis. Mass spectrometry alone is often insufficient due to identical fragmentation channels; therefore, chromatographic resolution is mandatory.

Comparison Table: 9-Angeloyl vs. Alternatives

Parameter	9- Angeloylretronecine (Standard)	9-Tigloylretronecine (Stereoisomer)	7- Angeloylretronecine (Positional Isomer)
Structure	C9-Ester (Z-isomer acid)	C9-Ester (E-isomer acid)	C7-Ester (Z-isomer acid)
Precursor (m/z)	238	238	238
Major Fragment	138 (100%)	138 (100%)	138 (100%)
Diagnostic Ratio	m/z 120/138 ratio is high	m/z 120/138 ratio is high	May show enhanced m/z 156 or specific C7 fragments
Differentiation	LC Retention Time	LC Retention Time	LC Retention Time & subtle MS intensity diff.
Elution Order (C18)	Typically elutes before Tigloyl	Typically elutes after Angeloyl	Variable (Column dependent)

The "Isobaric Trap"

- Angelic vs. Tiglic Acid: These are cis (Z) and trans (E) isomers. In MS/MS, both lose a neutral moiety of 100 Da. They produce identical product ion spectra at standard collision energies.
- Protocol Implication: You cannot rely on MS/MS transitions alone for confirmation. You must run a reference standard of **9-Angeloylretronecine** alongside your sample to confirm retention time.

Validated Experimental Protocol

This workflow ensures the specific detection of **9-Angeloylretronecine**, minimizing false positives from isomers.

Sample Preparation (Solid Phase Extraction)

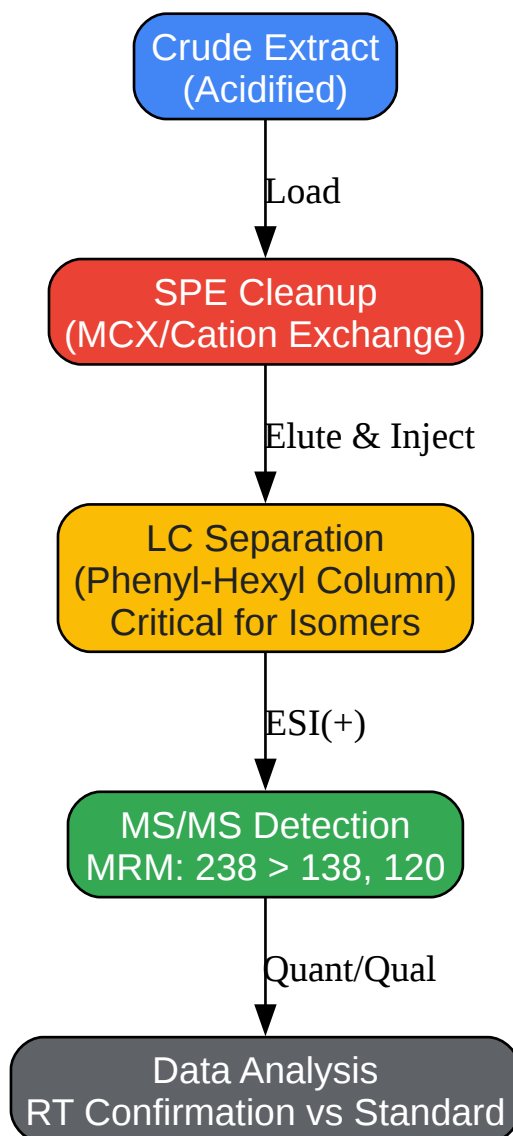
- Goal: Enrich basic alkaloids and remove matrix interferences.

- Step 1: Acid extraction (0.05 M H₂SO₄) to protonate PAs.
- Step 2: SPE Cleanup (Strata-X-C or Oasis MCX - Mixed Mode Cation Exchange).
 - Load: Acidic extract.
 - Wash: Water followed by MeOH (removes neutrals/acidics).
 - Elute: 5% NH₄OH in MeOH (releases basic PAs).
- Step 3: Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Parameters

- Column: C18 High Strength Silica (HSS) T3 or Phenyl-Hexyl (100 x 2.1 mm, 1.8 μm).
 - Why: Phenyl-hexyl phases often provide better selectivity for geometric isomers (Angeloyl vs Tigloyl) than standard C18.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Slow ramp (e.g., 5-20% B over 10 mins) is crucial to separate the cis/trans isomers.
- MS Source: ESI Positive Mode.
- MRM Transitions:
 - Quantifier: 238.1 → 138.1 (CE: ~25-30 eV)
 - Qualifier 1: 238.1 → 120.1 (CE: ~35-40 eV)
 - Qualifier 2: 238.1 → 94.1 (CE: ~45 eV)

Workflow Diagram



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Caption: Analytical workflow emphasizing cation-exchange cleanup and isomer-selective chromatography.

References

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